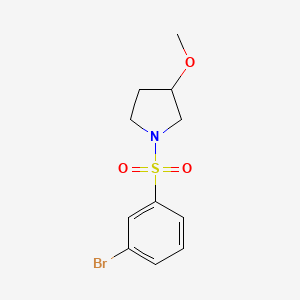
(3S)-1-(Cyclopentylmethyl)-3-methylpiperazine
Descripción general
Descripción
(3S)-1-(Cyclopentylmethyl)-3-methylpiperazine, abbreviated as CMP, is a cyclic secondary amine that is widely studied in the field of organic chemistry. It is a colorless, almost odorless liquid that has a boiling point of 167.9°C and a melting point of -30.1°C. CMP has a variety of applications, ranging from pharmaceuticals to agrochemicals. It is also used as a synthetic intermediate in the production of a number of compounds, including antifungal agents, antihistamines, and anti-inflammatory drugs. In addition, CMP has been studied for its potential applications in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation : (3S)-3-methylpiperazine derivatives have been used in the diastereoselective alkylation process, leading to both (S)- and (R)-alanine, crucial amino acids in biochemistry (Orena, Porzi, & Sandri, 1992).
Metabolic Studies : Studies on the metabolism of derivatives like 4-methylpiperazine-1-carbodithioc acid in rat bile have been conducted, which is significant for understanding the biotransformation of related compounds (Jiang et al., 2007).
Chemical Structure Analysis : The complexation of derivatives like 1-methylpiperazine with different acids, leading to hydrogen-bonding salts and diverse supramolecular architectures, has been extensively studied (Yu et al., 2015).
Pharmacological Properties : Investigations into the anticonvulsant properties of N-(4-methylpiperazin-1-yl)- derivatives highlight the potential therapeutic applications of these compounds (Obniska et al., 2005).
Inhibitory Activities in Drug Design : Studies on ABCB1 inhibitors have utilized (3S)-1-(Cyclopentylmethyl)-3-methylpiperazine derivatives, showing their significance in the design of new small molecule inhibitors (Colabufo et al., 2008).
Molecular Electronic Properties : The electronic properties, such as HOMO and LUMO analysis, of 1-Amino 4-methylpiperazine have been characterized, contributing to a deeper understanding of its chemical behavior (Mahalakshmi & Balachandran, 2015).
Cytotoxicity Studies for Cancer Research : The synthesis and evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents underscore the potential of (3S)-1-(Cyclopentylmethyl)-3-methylpiperazine derivatives in cancer research (Akkoç et al., 2012).
Chemical Synthesis Techniques : Different techniques for synthesizing and characterizing piperazine derivatives have been developed, demonstrating the versatility of these compounds in synthetic chemistry (Kushakova et al., 2004).
Propiedades
IUPAC Name |
(3S)-1-(cyclopentylmethyl)-3-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-10-8-13(7-6-12-10)9-11-4-2-3-5-11/h10-12H,2-9H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRVSULOSHIOMH-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1)CC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(Cyclopentylmethyl)-3-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



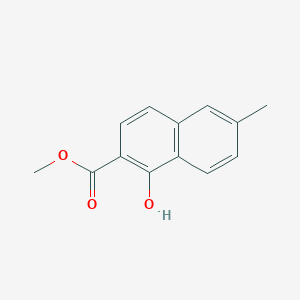

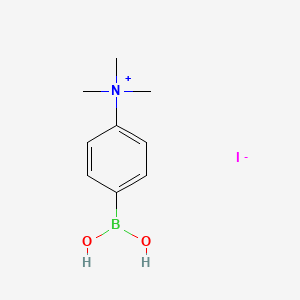
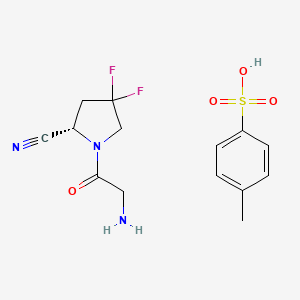

![(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409478.png)
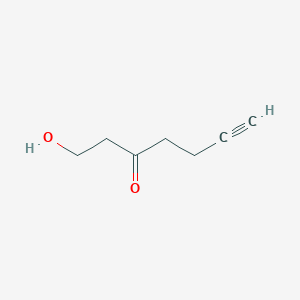
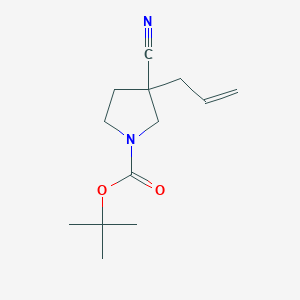
![4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409487.png)

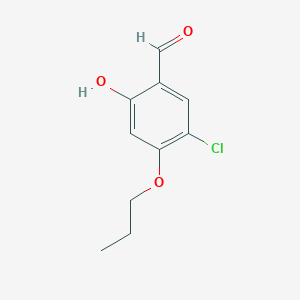
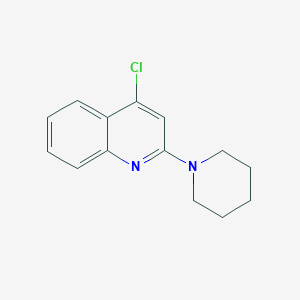
![3-[(Difluoromethyl)sulfonyl]bromobenzene](/img/structure/B1409492.png)
